4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole typically involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 2,2-diethoxyethylguanidine under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and may require the use of catalysts or other reagents to facilitate the process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles and electrophiles: Various organic and inorganic compounds depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,1,3-benzothiadiazole: A related compound with similar structural features but lacking the diethoxyethylguanidine moiety.
2,2-Diethoxyethylguanidine: Another related compound that shares the diethoxyethylguanidine group but lacks the benzothiadiazole ring.
Uniqueness
4-N-2,2-Diethoxyethylguanidine-5-chloro-2,1,3-benzothiadiazole is unique due to its combination of the benzothiadiazole ring and the diethoxyethylguanidine group, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research and development applications .
Properties
IUPAC Name |
1-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-(2,2-diethoxyethyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN5O2S/c1-3-20-10(21-4-2)7-16-13(15)17-11-8(14)5-6-9-12(11)19-22-18-9/h5-6,10H,3-4,7H2,1-2H3,(H3,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMACPYAEVZWCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN=C(N)NC1=C(C=CC2=NSN=C21)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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